(1S)-(+)-(1-Aminopropyl)phosphonic acid

Description

Molecular Geometry and Stereochemical Configuration

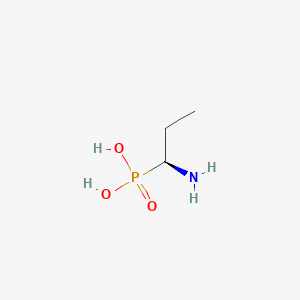

This compound is characterized by a stereogenic center at the C1 carbon atom, which connects to both the amino group and the phosphonic acid moiety. The compound has a molecular formula of C3H10NO3P and a molecular weight of 139.09 Daltons. Its structure features a phosphonic acid group and an amino group attached to the same carbon atom, with an ethyl group extending from this stereocenter.

The stereochemical configuration of this compound follows the Cahn-Ingold-Prelog priority rules, with the S designation indicating the specific spatial arrangement around the chiral carbon. This configuration contributes to its specific optical rotation of +16.5 degrees (measured at 20°C with the D line of sodium in a 2% solution of 1N NaOH), which is reflected in the (+) descriptor in its name.

An interesting aspect of the stereochemistry of aminophosphonic acids relates to their configurational relationship with amino acids. While in amino acids the L-configuration typically corresponds to the S configuration (with exceptions like L-cysteine), in aminophosphonic acids the L-configuration consistently corresponds to the R configuration. This means the S configuration in this compound would correspond to the D configuration in an analogous amino acid, establishing an important stereochemical distinction between these compound classes.

The physical properties of this compound include a melting point range of 265-269°C, which reflects its molecular structure and the intermolecular forces present in its crystal lattice.

Table 1. Stereochemical Properties of this compound and Its Enantiomer

Bonding Patterns in Aminoalkylphosphonic Acid Systems

The phosphonic acid group in this compound exhibits distinctive bonding characteristics that influence its structural and chemical properties. The phosphorus atom adopts a distorted tetrahedral geometry, bonding with three oxygen atoms and one carbon atom. This geometric arrangement is slightly distorted from an ideal tetrahedron, with bond angles at the phosphorus atom typically ranging from approximately 103° to 113°, as observed in similar phosphonic acids.

A defining feature of phosphonic acid structures is the presence of one phosphorus-oxygen bond that is shorter than the other two, attributed to the partial double bond character of the P=O bond. While specific bond length data for this compound is not directly available, studies on structurally similar methylphosphonic acid provide valuable insights. In methylphosphonic acid, the P=O bond length is approximately 1.4993(11) Å, while the two P-OH bond lengths are slightly longer at 1.5441(11) Å and 1.5443(12) Å. The P-C bond, which connects the phosphonic acid group to the carbon backbone, typically measures around 1.7586(17) Å.

Table 2. Typical Bond Lengths and Angles in Phosphonic Acid Structures

Spectroscopic analysis of aminoalkylphosphonic acids reveals complex bonding interactions, particularly in the phosphorus-oxygen region. Studies on 3-aminopropylphosphonic acid modifications show characteristic absorption bands in the P-O region at approximately 1122, 1042, and 990 cm-1. These spectral features provide insights into the electronic structure and bonding environment of the phosphonic acid group.

The binding behavior of aminoalkylphosphonic acids has been a subject of scientific debate. Some research suggests that these compounds can exhibit various binding modes, including monodentate, bidentate, and tridentate configurations. The binding mode significantly influences the properties and reactivity of these compounds, particularly in their interactions with metal surfaces and biological systems.

Comparative Analysis with C3 Phosphonate Analogues

A comparative analysis of this compound with structurally related C3 phosphonate analogues provides valuable insights into structure-property relationships within this compound class. Three key C3 phosphonate structures worth comparing are this compound, its enantiomer (1R)-(-)-(1-Aminopropyl)phosphonic acid, and the isomeric 3-aminopropylphosphonic acid.

While these three compounds share the same molecular formula (C3H10NO3P) and molecular weight (139.09 Daltons), they differ significantly in their structural arrangement and, consequently, their properties. In both this compound and (1R)-(-)-(1-Aminopropyl)phosphonic acid, the amino group and phosphonic acid group are attached to the same carbon atom (C1), creating a stereocenter. The key difference between these enantiomers lies in their three-dimensional configuration, resulting in opposite optical rotations (+16.5° for the S isomer and -16.5° for the R isomer).

In contrast, 3-aminopropylphosphonic acid features a linear arrangement where the amino group is located at the terminal carbon (C3), with the phosphonic acid group at C1. This structural difference results in a non-chiral molecule with distinct chemical and physical properties. Notably, 3-aminopropylphosphonic acid has a higher melting point (290-294°C) compared to both enantiomers of (1-aminopropyl)phosphonic acid (265-269°C), suggesting differences in crystal packing and intermolecular interactions.

Table 3. Comparison of C3 Phosphonate Analogues

From a nomenclature perspective, these compounds reflect the systematic approach used for phosphonic analogues of amino acids. The substitution of the carboxylic function in an amino acid structure by the phosphonic function (designated as AA(C)→AAP) yields phosphonic analogues with distinct naming conventions. For instance, this compound can be considered a phosphonic analogue of an amino acid, where the carboxylic acid group is replaced by a phosphonic acid group.

This comparative analysis highlights how subtle structural differences among C3 phosphonate analogues lead to significant variations in their physical, chemical, and potentially biological properties. Understanding these structure-property relationships is essential for the rational design and application of aminophosphonic acids in various scientific and technological fields.

Propriétés

IUPAC Name |

[(1S)-1-aminopropyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10NO3P/c1-2-3(4)8(5,6)7/h3H,2,4H2,1H3,(H2,5,6,7)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELJNDWGTWHHFA-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801281924 | |

| Record name | Phosphonic acid, [(1S)-1-aminopropyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801281924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98048-99-8 | |

| Record name | Phosphonic acid, [(1S)-1-aminopropyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98048-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ampropylfos, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098048998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, [(1S)-1-aminopropyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801281924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-(+)-(1-Aminopropyl)phosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMPROPYLFOS, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WND449NJ8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthesis via Hydroxyiminophosphonate Intermediate

One of the well-documented routes to prepare α-aminopropylphosphonic acid derivatives involves the formation and subsequent reduction of α-hydroxyiminophosphonates as intermediates.

Method Summary:

Step 1: Formation of Dimethyl α-Hydroxyiminopropanephosphonate

This intermediate is synthesized by reacting appropriate precursors in the presence of pyridine, which acts as a base and solvent. The reaction mixture is typically stirred overnight at room temperature, maintaining the temperature below 10 °C during the initial addition to control reaction kinetics and avoid side reactions.Step 2: Work-up and Purification

After reaction completion, the mixture is evaporated under reduced pressure (~40 °C). Hydrochloric acid (10%) is added to adjust the pH to around 2, followed by exhaustive extraction with dichloromethane to remove impurities. The organic phase is washed with sodium bicarbonate solution, dried over magnesium sulfate, and evaporated to yield the α-hydroxyiminophosphonate as a waxy solid.Step 3: Hydrogenation to Aminophosphonate

The α-hydroxyiminophosphonate is subjected to catalytic hydrogenation to reduce the oxime group to an amine. Raney nickel catalyst at elevated temperature (~100 °C) and pressure (~20 atm) is effective, whereas palladium catalysts at room temperature are generally unsuccessful.Step 4: Hydrolysis to (1S)-(+)-(1-Aminopropyl)phosphonic Acid

The dialkyl aminophosphonate formed is hydrolyzed under acidic conditions to liberate the free aminophosphonic acid. The final product is isolated by crystallization, often from methanol with propylene oxide treatment to enhance purity.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Pyridine, room temp, <10 °C addition | 87% | Formation of dimethyl α-hydroxyiminopropanephosphonate |

| 3 | Raney nickel, 100 °C, 20 atm H2 | High | Successful reduction of oxime to amine |

| 4 | Acidic hydrolysis, crystallization | - | Final isolation of this compound |

This method is favored due to its stereochemical control and relatively high yields. The use of hydrochloric acid in the work-up also promotes isomerization to the thermodynamically stable E-isomer, which is the predominant form detected by ^31P NMR in the final product.

Synthesis via N-Acyliminium Ion Intermediates and Phosphonate Addition

An alternative and efficient synthetic approach involves the generation of N-acyliminium ion intermediates from heterocyclic precursors such as tetrahydroquinoline or tetrahydroisoquinoline derivatives, followed by nucleophilic addition of trialkyl phosphites.

Method Summary:

Step 1: Formation of N-Acyliminium Ion

Activation of quinoline or isoquinoline heterocycles with acyl chlorides or carbamates generates reactive N-acyliminium ions.Step 2: Addition of Trialkyl Phosphites

The trialkyl phosphite nucleophiles add to the N-acyliminium ions, forming phosphonate-substituted intermediates.Step 3: Hydrolysis and Carbamate Cleavage

The phosphonate moiety is hydrolyzed with simultaneous cleavage of the carbamate protecting group to yield the free α-aminophosphonic acid.

This method is particularly useful for preparing conformationally constrained α-aminophosphonic acids and allows for the synthesis of chiral compounds with potential biological activity. However, the availability of starting lactams can be a limiting factor.

Synthesis via Nucleophilic Addition to 2H-Azirines

Recent advances have introduced the use of 2H-azirine derivatives as versatile intermediates for α-aminophosphonic acid synthesis through nucleophilic ring-opening reactions.

Method Summary:

Step 1: Preparation of 2H-Azirine Phosphonates

Phosphorus-substituted 2H-azirines are synthesized as precursors.Step 2: Nucleophilic Addition of Oxygen or Sulfur Nucleophiles

Aliphatic alcohols (e.g., methanol, ethanol), phenols, or thiols add regioselectively to the C–N double bond of the azirine ring, leading to ring opening and formation of α-aminophosphine oxide or phosphonate derivatives.Step 3: Isolation and Characterization

Depending on the nucleophile, either stable aziridine intermediates or ring-opened products are isolated.

Summary Table of Preparation Methods

| Method | Key Intermediates | Catalysts/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hydroxyiminophosphonate route | Dimethyl α-hydroxyiminopropanephosphonate | Raney nickel, H2, acidic hydrolysis | Good stereocontrol, high yield | Requires careful temperature control |

| N-Acyliminium ion and trialkyl phosphite addition | N-acyliminium ion intermediates | Acyl chlorides, carbamates, hydrolysis | Access to conformationally constrained analogs | Starting lactams may be scarce |

| Nucleophilic addition to 2H-azirines | 2H-azirine phosphonates | Alcohols/thiols nucleophiles, mild conditions | Regioselective, versatile substituent introduction | Newer method, less established |

| Phosphorus trichloride with propargyl alcohol | Phosphorodichloridite intermediates | Elevated temperature, catalytic hydrogenation | Insight into P-C bond formation | More relevant to vinylphosphonic acids |

Research Findings and Notes

The hydroxyiminophosphonate method is well-established and provides the (1S)-(+)-enantiomer with good purity, as confirmed by ^31P NMR spectroscopy.

The use of hydrochloric acid in work-up favors isomerization to the E-isomer, which is the predominant form in the final product.

Catalytic hydrogenation requires elevated temperature and pressure with Raney nickel; palladium catalysts are ineffective under mild conditions.

The N-acyliminium ion approach allows synthesis of phosphonic acids incorporated into heterocyclic scaffolds, expanding the scope of biologically relevant derivatives.

Nucleophilic ring-opening of 2H-azirines offers a regioselective and versatile synthetic route to α-aminophosphonic acid derivatives with potential for novel bioactive compound development.

Analyse Des Réactions Chimiques

Types of Reactions: (1S)-(+)-(1-Aminopropyl)phosphonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the phosphorus atom, which can form multiple bonds with different reagents.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield phosphonic acid derivatives, while substitution reactions can produce halogenated phosphonic acids .

Applications De Recherche Scientifique

Drug Development

Phosphonic acids, including (1S)-(+)-(1-Aminopropyl)phosphonic acid, have been explored for their bioactive properties. They serve as potential drug candidates or pro-drugs due to their structural similarity to phosphates, which are crucial in biological systems. For instance:

- Antiviral and Antibacterial Agents : Research indicates that phosphonic acids can inhibit viral replication and bacterial growth. Specific derivatives have been shown to exhibit potent activity against HIV and other pathogens .

- Bone Targeting : The high affinity of phosphonic acids for calcium ions makes them suitable for targeting bone tissues. Compounds like alendronate and zoledronate utilize this property for treating osteoporosis by reducing bone resorption .

Enzyme Inhibition

Studies have shown that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been characterized as a selective substrate for certain N-acetyltransferases, demonstrating its potential role in modifying enzyme activity .

Surface Functionalization

The unique chemical properties of phosphonic acids enable their use in surface functionalization:

- Coating Agents : Phosphonic acids can be used to modify metal oxides (e.g., AlO, TiO) to enhance their properties for applications in catalysis or sensor technology .

- Nanomaterials : They are employed in stabilizing colloidal solutions of nanoparticles or as surfactants in emulsion systems due to their amphiphilic nature .

Catalysis

Recent studies have highlighted the use of phosphonic acid derivatives in catalysis, particularly in CO adsorption processes. Monolayers of phosphonic acids on catalysts have been shown to significantly influence CO reactivity, making them valuable in environmental applications aimed at mitigating greenhouse gas emissions .

Environmental Applications

Phosphonic acids are also being investigated for their role in environmental remediation:

- Water Treatment : Their ability to chelate metal ions allows for the removal of heavy metals from wastewater. This property is essential for developing effective treatment protocols .

- Soil Amendments : Due to their bioactive properties, they can be incorporated into fertilizers to enhance nutrient uptake by plants.

Case Study 1: Antiviral Activity

A study demonstrated that this compound exhibited significant antiviral activity against HIV through its mechanism as an enzyme inhibitor. The compound was tested alongside other phosphonic acid derivatives, showing a higher efficacy compared to traditional antiviral agents .

Case Study 2: Bone Targeting Drug Development

Research on the pharmacokinetics of phosphonic acid derivatives indicated that compounds designed with bone-targeting properties could effectively reduce bone loss in animal models of osteoporosis. This compound was included in formulations aimed at enhancing bioavailability and targeting efficiency .

Mécanisme D'action

The mechanism of action of (1S)-(+)-(1-Aminopropyl)phosphonic acid involves its interaction with specific molecular targets and pathways. The compound can form strong complexes with metal ions, which is the basis for its use in adsorption materials . Additionally, its structural similarity to phosphate groups allows it to mimic biological molecules and inhibit metabolic enzymes .

Comparaison Avec Des Composés Similaires

(R/S)-(1-Aminoethyl)phosphonic Acid

- CAS: Not explicitly listed (referred to as "ameR" and "ameS" in studies).

- Structure: Shorter ethyl chain compared to the propyl chain of (1S)-(+)-(1-aminopropyl)phosphonic acid.

- Applications : Studied in chiral cluster formations with metal ions (e.g., Li⁺, Na⁺) via ESI-MSn-CID techniques, highlighting stereochemical discrimination in gas-phase interactions .

- Key Difference : Reduced alkyl chain length may lower lipophilicity and alter binding affinities in biological systems compared to the propyl derivative.

(1R/S)-(1-Amino-2-methylpropyl)phosphonic Acid

Racemic (1-Aminopropyl)phosphonic Acid (Ampropylfos)

- CAS : 16606-64-7 (ampropylfos) .

- Structure: Racemic mixture [(±)-1-aminopropylphosphonic acid].

- Molecular Formula: C₃H₁₀NO₃P (identical to the target compound) .

- Applications : Fungicide and herbicide .

- Key Difference : Lack of enantiomeric purity reduces its utility in enantioselective synthesis but broadens agricultural applications .

Phenylphosphonic Acid

- CAS : 1571-33-1 .

- Structure: Aromatic phenyl group replaces the alkyl-amino chain.

- Applications : Studied in solvent interactions (e.g., with alcohols) for physicochemical properties .

- Key Difference: Aromaticity confers distinct electronic properties, making it unsuitable as a bioisostere for aminophosphonic acids .

Comparative Data Table

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Applications | Stereochemical Notes |

|---|---|---|---|---|---|

| This compound | 98048-99-8 | C₃H₁₀NO₃P | 139.09 | Chiral synthesis, organic building blocks | S-enantiomer; high enantiopurity |

| (1R)-(+)-(1-Amino-2-methylpropyl)phosphonic acid | 66254-56-6 | C₄H₁₂NO₃P | 153.12 | Enzyme inhibition, antibiotics | Branched chain; R-enantiomer |

| Ampropylfos (Racemic mixture) | 16606-64-7 | C₃H₁₀NO₃P | 139.09 | Fungicide, herbicide | (±)-Racemate; no enantiopurity |

| (R/S)-(1-Aminoethyl)phosphonic acid | N/A | C₂H₈NO₃P | ~125 | Chiral cluster studies | Shorter chain; stereochemical probes |

Research Findings and Mechanistic Insights

- Stereochemical Discrimination : ESI-MSn-CID techniques differentiate enantiomers (e.g., (1R)-(+)- vs. (1S)-(−)-isomers) by analyzing trimeric metal ion clusters, revealing enantiomer-specific binding affinities .

- Biological Activity : Branched derivatives (e.g., 2-methylpropyl) exhibit enhanced antibiotic and enzyme-inhibitory properties due to steric hindrance and improved target engagement .

- Agricultural vs. Synthetic Use : Racemic mixtures (e.g., ampropylfos) are cost-effective for broad-spectrum pesticides, while enantiopure compounds are prioritized in drug discovery .

Activité Biologique

(1S)-(+)-(1-Aminopropyl)phosphonic acid (CAS Number: 98048-99-8) is an organophosphorus compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₃H₁₀NO₃P

- Molecular Weight : 139.09 g/mol

- IUPAC Name : [(1S)-1-aminopropyl]phosphonic acid

This compound features a phosphorus atom bonded to three oxygen atoms, which include two hydroxy groups and one P=O double bond, contributing to its stability and reactivity.

This compound exhibits its biological activity primarily through the following mechanisms:

- Enzyme Inhibition : It acts as an enzyme inhibitor by mimicking the transition state of enzyme-substrate complexes. This property is particularly effective against metalloproteases, which are involved in various pathological processes .

- Metal Ion Complexation : The compound can form strong complexes with metal ions, enhancing its utility in various adsorption applications.

Antiviral, Antibacterial, and Antitumor Activities

Research indicates that this compound has significant antiviral, antibacterial, and antitumor properties:

- Antiviral Activity : Exhibits effectiveness against certain viral infections by disrupting viral replication processes.

- Antibacterial Activity : Demonstrated efficacy against a range of bacterial strains, making it a candidate for antibiotic development .

- Antitumor Activity : Preliminary studies suggest potential in inhibiting tumor growth through specific pathways.

Study on Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of phosphonopeptides incorporating this compound. The results indicated that modifications to the amino group significantly influenced antibacterial potency against various pathogens. The most effective derivatives were identified as promising candidates for further development .

Synthesis and Biological Evaluation

Another investigation focused on synthesizing this compound derivatives with enhanced biological activity. The synthesized compounds were evaluated for their ability to inhibit key enzymes involved in bacterial cell wall synthesis. Results showed that certain derivatives exhibited improved inhibitory effects compared to the parent compound, highlighting the importance of structural modifications in enhancing biological activity .

Comparative Analysis with Similar Compounds

| Compound Name | Antiviral Activity | Antibacterial Activity | Antitumor Activity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| (1-Aminopropyl)phosphonic acid | Low | Moderate | Low |

| 2-Aminoethylphosphonic acid | Low | High | Low |

This table illustrates how this compound compares with similar compounds regarding its biological activities.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1S)-(+)-(1-Aminopropyl)phosphonic acid in a laboratory setting?

- Methodological Answer : Synthesis typically involves stereoselective routes to ensure enantiomeric purity. For example, asymmetric catalysis or enzymatic resolution can be employed to isolate the (1S)-(+)-enantiomer. Post-synthesis, purification via ion-exchange chromatography or recrystallization is critical to remove byproducts. Process optimization using multivariate statistical process control (MSPC) can enhance yield and reproducibility by monitoring variables like temperature and pH during reaction steps .

Q. How can researchers accurately characterize the enantiomeric purity of this compound?

- Methodological Answer : Chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., cyclodextrin-based columns) is the gold standard. Nuclear magnetic resonance (NMR) using chiral shift reagents or Mosher’s acid derivatives can also confirm enantiomeric excess. Mass spectrometry (MS) coupled with ion-mobility separation adds further resolution for complex mixtures .

Q. What analytical techniques are most effective for detecting trace levels of phosphonic acid derivatives in biological samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred due to high sensitivity (detection limits <0.01 mg/kg). Sample preparation often involves solid-phase extraction (SPE) to reduce matrix interference. For plant tissues, microwave-assisted extraction in acidic conditions improves recovery rates. Harmonized reporting limits (RLs) must be established to avoid discrepancies between labs .

Advanced Research Questions

Q. How can researchers distinguish between endogenous phosphonic acid formation and synthetic sources in plant-based research?

- Methodological Answer : Isotopic labeling (e.g., ³²P or ¹³C tracing) can differentiate naturally occurring phosphonic acid from agrochemical residues like fosetyl-Al degradation products. Metabolomic profiling of plant tissues under controlled conditions (e.g., absence of synthetic inputs) helps identify endogenous pathways. Additionally, comparative studies of phosphonic acid accumulation in perennial vs. annual plants provide insights into long-term residue persistence .

Q. What strategies are employed to resolve contradictions in phosphonic acid quantification across laboratories with varying detection limits?

- Methodological Answer : Standardization of RLs (e.g., adopting a uniform RL of 0.01 mg/kg) and inter-laboratory calibration using certified reference materials (CRMs) minimizes variability. Reporting results "as fosetyl equivalents" (using molecular weight conversion factors: 0.1 mg/kg phosphonic acid = 0.13 mg/kg fosetyl) ensures comparability. Collaborative trials under the EOCC Task Force framework validate these protocols .

Q. What methodologies are used to study the coordination chemistry of this compound in metal-organic frameworks (MOFs)?

- Methodological Answer : The compound’s phosphonic acid group enables chelation with metal ions (e.g., Cu²⁺, lanthanides) under hydrothermal conditions. Single-crystal X-ray diffraction (SCXRD) and extended X-ray absorption fine structure (EXAFS) analysis reveal bonding geometries. Proton conductivity in MOFs is assessed via impedance spectroscopy, while luminescent properties are studied using fluorescence spectroscopy. Computational modeling (DFT or MD simulations) predicts stability and reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.